molecular formula C20H16N2O2S3 B3014899 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 923442-52-8

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B3014899
CAS No.: 923442-52-8
M. Wt: 412.54
InChI Key: KPSUKMUNZNTOHW-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a complex organic compound that features a benzo[d]thiazole ring, a thiophene ring, and a methoxyphenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the methoxyphenylthio group: This step involves the nucleophilic substitution reaction where a methoxyphenylthio group is introduced to the acetamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, potentially leading to new insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide: Lacks the methoxyphenylthio group, which may affect its biological activity and applications.

    N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide: Lacks the thiophene ring, potentially altering its chemical properties and reactivity.

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide is unique due to the presence of both the benzo[d]thiazole and thiophene rings, as well as the methoxyphenylthio group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This compound combines the pharmacophoric features of benzothiazole and thiophene, which are known for their diverse biological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzothiazole moiety : Known for its role in various biological activities, including anticancer effects.
  • Thiophene ring : Contributes to the compound's electronic properties and enhances its interaction with biological targets.
  • Thioacetamide group : Imparts additional reactivity and potential for biological interaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to various cellular responses:

  • Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition can lead to DNA damage and subsequent apoptosis in cancer cells .
  • Induction of Apoptosis : Studies indicate that the compound induces apoptosis through mitochondrial dysfunction, activation of caspases, and modulation of pro-apoptotic and anti-apoptotic proteins.
  • Antimicrobial Activity : Preliminary research suggests that it may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
AnticancerInduces apoptosis in various cancer cell lines, inhibits topoisomerase I.
AntimicrobialPotential inhibition of bacterial growth through membrane disruption.
Anti-inflammatoryExhibits properties that may reduce inflammation in cellular models.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and related derivatives:

  • Anticancer Efficacy : A study demonstrated that derivatives of benzothiazole, including this compound, showed significant cytotoxicity against multiple cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The GI50 values were notably low, indicating potent activity .
  • Mechanistic Insights : Research has highlighted the role of the benzothiazole moiety in enhancing the anticancer activity through increased binding affinity to target proteins involved in cell cycle regulation and apoptosis .
  • Comparative Analysis : When compared with other known compounds, this compound exhibited superior activity against certain cancer types, suggesting its potential as a lead compound for further development .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S3/c1-24-13-6-8-14(9-7-13)26-12-18(23)22-19-15(10-11-25-19)20-21-16-4-2-3-5-17(16)27-20/h2-11H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSUKMUNZNTOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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